molecular formula C15H14N4 B14658329 2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile CAS No. 52744-99-7

2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile

Cat. No.: B14658329
CAS No.: 52744-99-7
M. Wt: 250.30 g/mol
InChI Key: ABPRIADBDJPCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile is a chemical compound with the molecular formula C15H14N4 and a molecular weight of 250.2985 . It is a member of the triazene family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile typically involves the reaction of 4-ethylphenylhydrazine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

52744-99-7

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-[(4-ethylanilino)diazenyl]benzonitrile

InChI

InChI=1S/C15H14N4/c1-2-12-7-9-14(10-8-12)17-19-18-15-6-4-3-5-13(15)11-16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

ABPRIADBDJPCTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.